2-[(2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid
Description
2-[(2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid is a complex organic compound featuring a thiazole ring, a chlorophenyl group, and a sulfanylacetic acid moiety
Properties
IUPAC Name |
2-[2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S2/c14-9-3-1-8(2-4-9)10-5-21-13(15-10)16-11(17)6-20-7-12(18)19/h1-5H,6-7H2,(H,18,19)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFJREWLZRQCCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CSCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thiourea under acidic conditions.
Next, the chlorophenyl group is introduced via a nucleophilic substitution reaction. The intermediate product is then coupled with a suitable amino acid derivative to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Purification steps such as recrystallization and chromatography are employed to achieve the desired product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the carbonyl group, leading to various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like nitronium ions are used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or amines, depending on the target functional group.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies have shown that they exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action often involves disruption of microbial cell wall synthesis or inhibition of essential enzymes critical for bacterial survival.
| Microbial Strain | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory effects observed |
| Escherichia coli | Moderate activity |
| Candida albicans | Effective against fungal strains |
Anticancer Properties
Research indicates that 2-[(2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid exhibits cytotoxic effects on various cancer cell lines. Notably, it has shown promising results against breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values comparable to established chemotherapeutics.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 0.12 - 2.78 |
| A549 | 0.15 - 3.00 |
The compound's mechanism includes the induction of apoptosis and disruption of cell cycle progression, primarily through the modulation of signaling pathways such as cAMP-dependent protein kinase.
Neuroprotective Effects
In vitro studies have suggested that this thiazole derivative can protect neuronal cells from oxidative stress-induced damage, indicating potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The protection is hypothesized to arise from its ability to modulate oxidative stress responses and inflammatory pathways.
Case Studies and Research Findings
- Cytotoxicity in Cancer Models : A study demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 0.12 µM, highlighting its potential as a chemotherapeutic agent.
- Antimicrobial Activity Assessment : In a series of tests against various microbial strains, the compound exhibited strong inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.
- Neuroprotection Studies : Experimental models indicated that treatment with the compound reduced neuronal cell death under oxidative stress conditions, suggesting its utility in neuroprotective therapies.
Mechanism of Action
The mechanism of action of 2-[(2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid involves its interaction with biological targets such as enzymes or receptors. The thiazole ring and chlorophenyl group are crucial for binding to active sites, while the sulfanylacetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
- 2-[(2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]propionic acid
- 2-[(2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]butanoic acid
Comparison: Compared to its analogs, 2-[(2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid is unique due to its specific acetic acid moiety, which influences its solubility, reactivity, and biological activity. The presence of the thiazole ring and chlorophenyl group in all these compounds provides a common framework for biological activity, but variations in the side chains can lead to differences in potency, selectivity, and pharmacokinetic properties.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
The compound 2-[(2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure
The structural formula of the compound can be described as follows:
- Core Structure : Thiazole ring with a chlorophenyl substitution.
- Functional Groups : Contains an amino group, a sulfonyl group, and an acetic acid moiety.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have shown that various thiazole derivatives, including those structurally similar to the compound , demonstrate selective cytotoxicity against cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). The viability of Caco-2 cells was notably reduced by certain derivatives, suggesting a structure-dependent activity where modifications to the thiazole ring enhance efficacy .
| Compound | Cell Line | Viability (%) | p-value |
|---|---|---|---|
| 1 | A549 | 60.2 | N/A |
| 1 | Caco-2 | 39.8 | <0.001 |
| 3b | Caco-2 | 31.9 | <0.004 |
Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties. The compound's ability to inhibit bacterial growth has been tested against various strains:
- Mechanism : The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis. Research has shown promising results against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor for various kinases or proteases, disrupting critical signaling pathways involved in cell proliferation and survival.
- Binding Affinity : Studies suggest that modifications to the thiazole ring can enhance binding affinity to target proteins, thus increasing therapeutic efficacy .
Case Studies
Several case studies highlight the potential applications of this compound:
- A study evaluated the anticancer effects of a series of thiazole derivatives on A549 and Caco-2 cells. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced anticancer activity compared to others .
- Another investigation focused on the synthesis and biological evaluation of thiazole-based compounds, revealing their potential as effective agents in treating neoplastic diseases due to their ability to induce apoptosis in cancer cells .
Q & A
Q. What in situ or operando techniques monitor real-time reaction dynamics during synthesis?
- Methodology : ReactIR tracks intermediate formation (e.g., imine or thiourea precursors) in real time. Mass spectrometry coupled with flow chemistry (ESI-MS) identifies short-lived species. Computational reaction path searches (AFIR or GRRM) guide experimental optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
